2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)
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Overview
Description
2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) is a complex organic compound with a unique structure that combines elements of benzothiopyrano and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, nucleophilic substitutions, and reductions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(-)-(8CI)
- 2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-ethyl-,(+)-(8CI)
Uniqueness
What sets 2H-1Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI) apart from similar compounds is its specific stereochemistry and functional groups, which can influence its reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-1,3,4,10a-tetrahydrothiochromeno[2,3-c]pyridine |
InChI |
InChI=1S/C13H15NS/c1-14-7-6-11-8-10-4-2-3-5-12(10)15-13(11)9-14/h2-5,8,13H,6-7,9H2,1H3 |
InChI Key |
JASQBQWOANDAND-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=CC=CC=C3SC2C1 |
Origin of Product |
United States |
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